

# 6-Amino-5-cyano-1,3-dimethyluracil CAS number and properties

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Compound of Interest

6-Amino-5-cyano-1,3dimethyluracil

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# An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil

CAS Number: 6642-31-5

This technical guide provides a comprehensive overview of 6-Amino-1,3-dimethyluracil, a key building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

# **Chemical and Physical Properties**

6-Amino-1,3-dimethyluracil is a stable, off-white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Source(s)
CAS Number	6642-31-5	[2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[1][4][5]
Molecular Weight	155.15 g/mol	[1][4][6]
Melting Point	295 °C (decomposes)	[1][3]
Appearance	Off-white to light yellow powder/crystal	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7]
IUPAC Name	6-amino-1,3- dimethylpyrimidine-2,4-dione	[4][6]
InChI Key	VFGRNTYELNYSKJ- UHFFFAOYSA-N	[5]

# Synthesis of 6-Amino-1,3-dimethyluracil: Experimental Protocols

Several synthetic routes for the preparation of 6-Amino-1,3-dimethyluracil have been reported. Below are detailed experimental protocols for two common methods.

# Method 1: Condensation of Cyanoacetic Acid and 1,3-Dimethylurea

This widely-used method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride, followed by cyclization under alkaline conditions.[8]

#### Experimental Protocol:

• Dehydration of Cyanoacetic Acid: 70% cyanoacetic acid is subjected to vacuum distillation to remove water.



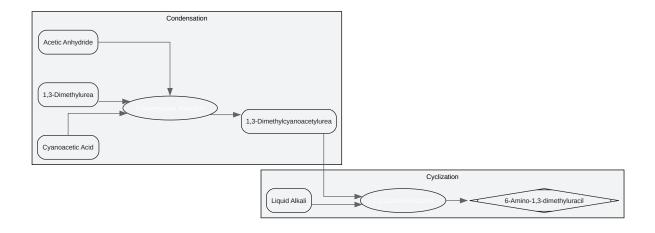
#### · Condensation:

- The dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C.
- A condensing agent and acetic anhydride are added to the vessel with stirring.
- 1,3-Dimethylurea is then added, and the reaction proceeds in stages with gradual heating to 15-18 °C and then to 28-30 °C.
- The resulting mixture is filtered. The filtrate undergoes a second vacuum distillation.
- Deionized water is added, and a third vacuum distillation is performed to yield 1,3dimethylcyanoacetylurea.

#### Cyclization:

- The 1,3-dimethylcyanoacetylurea is heated to 40-45 °C with stirring.
- 32% liquid alkali is added dropwise until the pH reaches 9-9.5.
- The reaction mixture is stirred for 10-12 minutes at 40-45 °C, then heated to 90-95 °C and stirred for an additional 18-20 minutes.
- The resulting product is isolated by centrifugation and drying.[9]





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Synthesis of 6-Amino-1,3-dimethyluracil Workflow

### **Method 2: Reaction with Sodium Amide**

This protocol utilizes a strong base, sodium amide, to facilitate the reaction between ethyl cyanoacetate and 1,3-dimethylurea.[10]

### Experimental Protocol:

- 20 g of sodium amide and 20 g of dry 1,3-dimethylurea are thoroughly mixed in 20 g of xylene.
- With efficient stirring and cooling, 20 g of ethyl cyanoacetate is added.
- After the initial exothermic reaction subsides, the mixture is heated at 100-120 °C for several hours.



- After cooling, the product is carefully treated with water.
- The xylene layer is removed, and the aqueous solution is acidified to precipitate the 6-Amino-1,3-dimethyluracil.

## **Biological and Chemical Reactivity**

6-Amino-1,3-dimethyluracil serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its enamine moiety makes it particularly reactive towards electrophiles.

## **Synthesis of Fused Pyrimidines**

A primary application of 6-Amino-1,3-dimethyluracil is in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[3] These reactions often involve condensation with various carbonyl compounds or their derivatives. For instance, it can be used in Gould-Jacobs reactions and Vilsmeier formylations to generate precursors for potential cardiotonic agents.[7]

## **Multi-Component Reactions**

The compound is an excellent substrate for multi-component reactions, enabling the efficient, one-pot synthesis of complex molecules. It has been utilized in three- and four-component reactions to produce pyrimido[4,5-b]quinolines and other novel pyrimidinedione derivatives.[7]

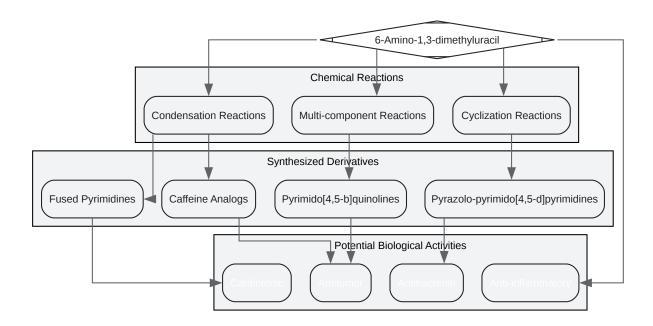
## **Potential Therapeutic Applications of Derivatives**

Derivatives of 6-Amino-1,3-dimethyluracil have been investigated for a range of therapeutic activities:

- Antitumor Activity: It is a key reagent in the synthesis of novel pyrimidine and caffeine derivatives that exhibit potential antitumor properties.[3]
- Antibacterial Activity: Synthesized pyrazolo-pyrimido[4,5-d]pyrimidines derived from this compound have shown promising antibacterial activity.[7]
- Anti-inflammatory and Apoptotic Activity: The compound itself has demonstrated antiinflammatory activity and may induce apoptosis by inhibiting protein synthesis.[11]



• Cardiotonic Agents: It is a starting material for 5-amino-pyrido[2,3-d]pyrimidine derivatives that have been evaluated for positive inotropic activity on heart muscle.[7]



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Reactivity and Applications of 6-Amino-1,3-dimethyluracil

## Conclusion

6-Amino-1,3-dimethyluracil is a compound of significant interest to the scientific community, particularly in the fields of medicinal and synthetic chemistry. Its versatile reactivity allows for the creation of a diverse library of heterocyclic compounds with a broad spectrum of potential biological activities. The synthetic protocols outlined in this guide are well-established, providing a solid foundation for researchers to produce this valuable intermediate for their own investigations into novel therapeutics and functional materials.

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